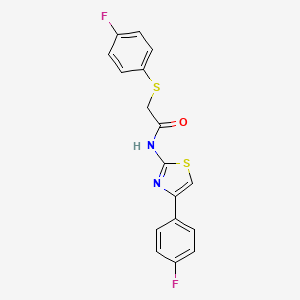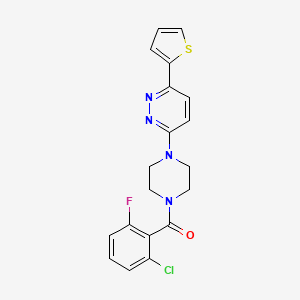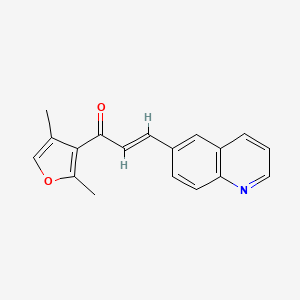
(E)-1-(2,4-dimethylfuran-3-yl)-3-(quinolin-6-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(2,4-dimethylfuran-3-yl)-3-(quinolin-6-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities This particular compound features a furan ring substituted with two methyl groups and a quinoline moiety, connected through a propenone linker
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2,4-dimethylfuran-3-yl)-3-(quinolin-6-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone.
-
Starting Materials
- 2,4-dimethylfuran-3-carbaldehyde
- 6-acetylquinoline
-
Reaction Conditions
Base Catalyst: Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
-
Procedure
- Dissolve the aldehyde and ketone in the chosen solvent.
- Add the base catalyst slowly while stirring.
- Allow the reaction mixture to stir at room temperature or under reflux for several hours.
- After completion, neutralize the reaction mixture with dilute acid.
- Extract the product using an organic solvent like dichloromethane.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the process may be optimized for higher yields and purity. This could involve:
- Continuous flow reactors to maintain optimal reaction conditions.
- Use of more efficient catalysts or catalytic systems.
- Advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
(E)-1-(2,4-dimethylfuran-3-yl)-3-(quinolin-6-yl)prop-2-en-1-one can undergo various chemical reactions, including:
-
Oxidation
- Common reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
- Products: Oxidized derivatives of the furan and quinoline rings.
-
Reduction
- Common reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
- Products: Reduced forms of the propenone linker, potentially converting the double bond to a single bond.
-
Substitution
- Common reagents: Halogens (Br₂, Cl₂), nucleophiles (amines, thiols)
- Products: Substituted derivatives on the furan or quinoline rings.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce saturated ketones or alcohols.
科学研究应用
Chemistry
In chemistry, (E)-1-(2,4-dimethylfuran-3-yl)-3-(quinolin-6-yl)prop-2-en-1-one is studied for its potential as a building block in organic synthesis
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Chalcones, in general, are known for their anti-inflammatory, antioxidant, and anticancer activities. The presence of the furan and quinoline rings may enhance these properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties. Its conjugated system may be useful in the design of organic semiconductors or light-emitting diodes (LEDs).
作用机制
The mechanism of action of (E)-1-(2,4-dimethylfuran-3-yl)-3-(quinolin-6-yl)prop-2-en-1-one in biological systems likely involves interaction with various molecular targets. These could include enzymes, receptors, and DNA. The compound’s structure allows it to participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its biological activity.
相似化合物的比较
Similar Compounds
Chalcone: The parent structure of (E)-1-(2,4-dimethylfuran-3-yl)-3-(quinolin-6-yl)prop-2-en-1-one, known for its broad range of biological activities.
Flavonoids: A class of compounds structurally related to chalcones, with significant antioxidant properties.
Quinoline Derivatives: Compounds containing the quinoline moiety, often used in antimalarial and anticancer drugs.
Uniqueness
What sets this compound apart is the combination of the furan and quinoline rings, which may confer unique electronic properties and biological activities. This dual functionality is not commonly found in other chalcone derivatives, making it a compound of interest for further research and development.
属性
IUPAC Name |
(E)-1-(2,4-dimethylfuran-3-yl)-3-quinolin-6-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-12-11-21-13(2)18(12)17(20)8-6-14-5-7-16-15(10-14)4-3-9-19-16/h3-11H,1-2H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRRUWCUIPTIPY-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=C1C(=O)C=CC2=CC3=C(C=C2)N=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=COC(=C1C(=O)/C=C/C2=CC3=C(C=C2)N=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2,4-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2766917.png)
![2-[(1e,3e)-5-(3,3-Dimethyl-1-phenyl-1,3-dihydro-2h-indol-2-ylidene)-1,3-pentadienyl]-3,3-dimethyl-1-phenyl-3h-indolium perchlorate](/img/structure/B2766919.png)
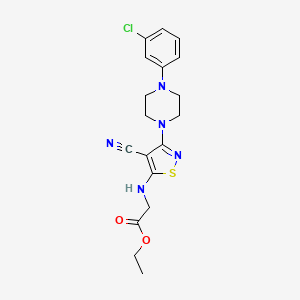
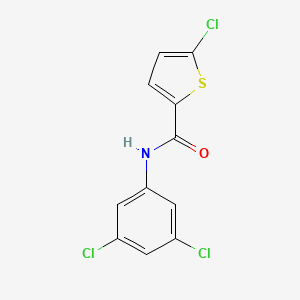
![1-(4-{3-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one](/img/structure/B2766925.png)
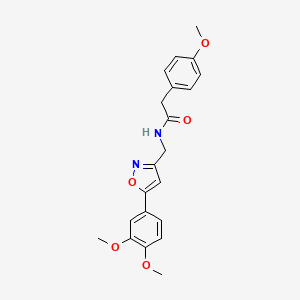
![N-(furan-2-ylmethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-3-ylmethyl)acetamide](/img/structure/B2766927.png)
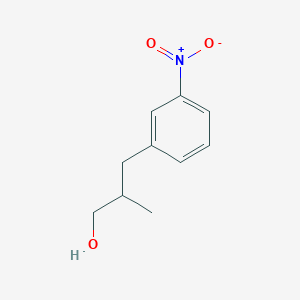
![2-[(3-Cyano-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2766931.png)
![4-{[(4-Chlorobenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine](/img/structure/B2766933.png)
![1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2,2-diphenylethan-1-one](/img/structure/B2766935.png)

